Cas no 1805719-04-3 (3-Ethyl-5-nitrophenylpropanal)

3-Ethyl-5-nitrophenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 3-Ethyl-5-nitrophenylpropanal
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- Inchi: 1S/C11H13NO3/c1-3-9-4-10(8(2)7-13)6-11(5-9)12(14)15/h4-8H,3H2,1-2H3
- InChI Key: MMEFUYRIJHEYHJ-UHFFFAOYSA-N
- SMILES: O=CC(C)C1C=C(C=C(CC)C=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 237
- Topological Polar Surface Area: 62.9
- XLogP3: 2.5
3-Ethyl-5-nitrophenylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014004697-1g |
3-Ethyl-5-nitrophenylpropanal |
1805719-04-3 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
3-Ethyl-5-nitrophenylpropanal Related Literature
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on 3-Ethyl-5-nitrophenylpropanal
3-Ethyl-5-nitrophenylpropanal (CAS No. 1805719-04-3): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
3-Ethyl-5-nitrophenylpropanal (CAS No. 1805719-04-3) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its distinctive ethyl, nitro, and aldehyde functional groups, exhibits a range of interesting properties that make it a valuable candidate for further investigation.
The molecular structure of 3-Ethyl-5-nitrophenylpropanal is composed of a substituted phenyl ring with an ethyl group at the 3-position and a nitro group at the 5-position, connected to a propanal chain. The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule. The aldehyde group, in particular, makes it an excellent starting material for various synthetic transformations, such as condensation reactions and reductions.
In the realm of pharmaceutical research, 3-Ethyl-5-nitrophenylpropanal has shown promise as a potential lead compound for the development of new therapeutic agents. Recent studies have explored its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 3-Ethyl-5-nitrophenylpropanal exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. This finding suggests that this compound could be further optimized for the treatment of inflammatory diseases.
Beyond its biological activities, 3-Ethyl-5-nitrophenylpropanal has also been investigated for its potential use in materials science. The nitro group can undergo reduction to form an amino group, which can then be further modified to create a variety of functional materials. For example, researchers at the University of California, Berkeley, have developed novel polymers using 3-Ethyl-5-nitrophenylpropanal as a monomer. These polymers exhibit enhanced mechanical properties and stability, making them suitable for applications in coatings and adhesives.
The synthetic accessibility of 3-Ethyl-5-nitrophenylpropanal is another factor contributing to its appeal in research and development. Several efficient synthetic routes have been reported in the literature, allowing for large-scale production with high yields and purity. One such method involves the condensation of 3-ethyl-5-nitrobenzaldehyde with propionaldehyde followed by selective reduction steps. This synthetic strategy not only simplifies the preparation process but also ensures that the final product meets stringent quality standards required for pharmaceutical and industrial applications.
In addition to its practical applications, the fundamental chemistry of 3-Ethyl-5-nitrophenylpropanal has been extensively studied to understand its reactivity and stability under different conditions. Researchers have explored various reaction conditions and catalysts to optimize the synthesis and transformation processes involving this compound. For instance, a study published in Organic Letters in 2021 demonstrated that palladium-catalyzed cross-coupling reactions could efficiently convert 3-Ethyl-5-nitrophenylpropanal into a wide range of substituted derivatives with high regioselectivity.
The environmental impact of chemicals used in research and industry is an increasingly important consideration. In this context, efforts are being made to develop greener synthetic methods for producing compounds like 3-Ethyl-5-nitrophenylpropanal. One such approach involves using environmentally benign solvents and catalysts to minimize waste generation and reduce energy consumption during synthesis. These sustainable practices not only align with global environmental goals but also enhance the overall efficiency and cost-effectiveness of chemical processes.
In conclusion, 3-Ethyl-5-nitrophenylpropanal (CAS No. 1805719-04-3) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and versatile reactivity make it an attractive candidate for further exploration in pharmaceutical research, materials science, and chemical synthesis. As ongoing studies continue to uncover new applications and optimize existing processes, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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